molecular formula C22H23ClN2O3S B15108096 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide

2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide

Cat. No.: B15108096
M. Wt: 430.9 g/mol
InChI Key: ALSZXCQJNJPPTF-UHFFFAOYSA-N
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Description

2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide is a complex organic compound featuring a pyrrole ring substituted with various functional groups

Preparation Methods

The synthesis of 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution reactions:

    Chlorination: The chlorination of the benzamide moiety can be performed using thionyl chloride or phosphorus pentachloride.

    Final assembly: The final compound is obtained by coupling the substituted pyrrole with the chlorinated benzamide under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs due to its potential biological activity.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical interactions.

    Material Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other substituted pyrroles and benzamides. For example:

    2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide: This compound differs by the absence of the propyl group.

    N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide: This compound lacks the chloro substituent.

    2-chloro-N-[4,5-dimethyl-1-propyl-1H-pyrrol-2-yl]benzamide: This compound lacks the phenylsulfonyl group.

The uniqueness of 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide lies in its specific combination of functional groups, which may confer distinct biological or chemical properties.

Properties

Molecular Formula

C22H23ClN2O3S

Molecular Weight

430.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-2-chlorobenzamide

InChI

InChI=1S/C22H23ClN2O3S/c1-4-14-25-16(3)15(2)20(29(27,28)17-10-6-5-7-11-17)21(25)24-22(26)18-12-8-9-13-19(18)23/h5-13H,4,14H2,1-3H3,(H,24,26)

InChI Key

ALSZXCQJNJPPTF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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